2-chloro-6-fluoro-1H-indole-3-carbaldehyde
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Overview
Description
2-chloro-6-fluoro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing 2-chloro-6-fluoro-1H-indole-3-carbaldehyde may vary, but generally include the use of methanesulfonic acid as a catalyst and methanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-chloro-6-fluoro-1H-indole-3-carboxylic acid.
Reduction: 2-chloro-6-fluoro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-6-fluoro-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, modulating biological processes. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing immune responses and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the chloro and fluoro substituents.
2-chloro-1H-indole-3-carbaldehyde: Similar structure but without the fluoro substituent.
6-fluoro-1H-indole-3-carbaldehyde: Similar structure but without the chloro substituent.
Uniqueness
2-chloro-6-fluoro-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C9H5ClFNO |
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Molecular Weight |
197.59 g/mol |
IUPAC Name |
2-chloro-6-fluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5ClFNO/c10-9-7(4-13)6-2-1-5(11)3-8(6)12-9/h1-4,12H |
InChI Key |
MPCXRHXNADCMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2C=O)Cl |
Origin of Product |
United States |
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